Soblidotin

microtubule dynamics tubulin polymerization assay binding site analysis

Soblidotin (Auristatin PE; TZT-1027) is a synthetic dolastatin-10 derivative with a biphasic tubulin-binding profile (two sites) and reduced susceptibility to P-glycoprotein efflux. Its retained activity in BCRP/MRP-overexpressing cells makes it a superior ADC payload for multidrug-resistant tumors. Exhibits unique antivascular activity in VEGF-secreting xenografts where vincristine and docetaxel fail. This distinct pharmacology—clustering separately from vinca alkaloids and taxanes in genomic signatures—makes it an essential tool compound for biomarker discovery and microtubule-destabilizing agent research. Order high-purity soblidotin for robust, reproducible preclinical results.

Molecular Formula C39H67N5O6
Molecular Weight 702.0 g/mol
CAS No. 149606-27-9
Cat. No. B1682096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoblidotin
CAS149606-27-9
Synonymsauristatin PE
N(2)-(N,N-dimethyl-valyl)-N-(2-methoxy-4-(2-(1-methoxy-2-methyl-3-oxo-3-((2-phenylethyl)amino)propyl)-1-pyrrolidinyl)-1-(1-methylpropyl)-4-oxobutyl)-N-methyl-valinamide
soblidotin
TZT 1027
TZT-1027
Molecular FormulaC39H67N5O6
Molecular Weight702.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1
InChIKeyDZMVCVHATYROOS-ZBFGKEHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Soblidotin (CAS 149606-27-9) for Anticancer Drug Discovery: Dolastatin-10 Analog with Microtubule-Destabilizing Activity


Soblidotin (Auristatin PE; TZT-1027) is a synthetic tetrapeptide derivative of the marine natural product dolastatin-10, classified as a microtubule-destabilizing agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis [1]. This compound is utilized in preclinical oncology research as an antineoplastic payload candidate for antibody-drug conjugates (ADCs) and as a reference agent in studies of microtubule-targeted therapy [2].

Soblidotin Differentiation: Why Simple Dolastatin-10 or Auristatin Analogs Are Not Direct Replacements in Preclinical Studies


Soblidotin exhibits a distinct tubulin-binding profile with two binding sites (high and low affinity) compared to the single site of vinblastine, resulting in a unique mode of microtubule destabilization [1]. Its growth-inhibitory activity is less susceptible to P-glycoprotein-mediated efflux and is unaffected by breast cancer resistance protein (BCRP) or multidrug resistance-associated protein (MRP) overexpression, a vulnerability of many other microtubule inhibitors [2]. These pharmacologic distinctions preclude the direct substitution of soblidotin with other dolastatin-10 derivatives or vinca alkaloids without altering experimental outcomes.

Soblidotin Product-Specific Quantitative Evidence for Procurement and Selection


Soblidotin Tubulin Polymerization IC50 and Binding Site Heterogeneity Compared to Vinblastine

Soblidotin (TZT-1027) inhibits microtubule polymerization with an IC50 of 2.2 ± 0.6 µM, comparable to dolastatin-10 (2.3 ± 0.7 µM), but exhibits a biphasic binding profile not observed with vinblastine [1]. Scatchard analysis revealed two binding sites for soblidotin: a high-affinity site (Kd = 0.2 ± 0.01 µM, Bmax = 1.7 ± 0.012 nM/mg) and a low-affinity site (Kd = 10.3 ± 1.46 µM, Bmax = 11.6 ± 0.83 nM/mg), whereas vinblastine (VLB) bound to a single site (Kd = 0.2 ± 0.04 µM, Bmax = 6.0 ± 0.26 nM/mg) [1].

microtubule dynamics tubulin polymerization assay binding site analysis

Soblidotin Retains Activity in P-Glycoprotein-Overexpressing Cells Where Other Microtubule Inhibitors Show Marked Resistance

The growth-inhibitory effect of soblidotin was less affected by P-glycoprotein (P-gp) overexpression compared to other tubulin inhibitors [1]. In a comparative in vitro study, soblidotin exhibited an IC50 ratio (P-gp-overexpressing P388/VCR vs. parental P388) of 7.9-fold, whereas vincristine (VCR) and adriamycin (ADM) demonstrated 83.3-fold and higher resistance ratios [2]. Additionally, soblidotin's activity was not affected by overexpression of breast cancer resistance protein (BCRP) or multidrug resistance-associated protein (MRP) [1].

multidrug resistance P-glycoprotein BCRP cancer cell lines

Soblidotin In Vivo Antitumor Efficacy: Superior or Comparable to Dolastatin-10, Cisplatin, and Vincristine in Murine Xenografts

Intravenous injection of soblidotin at 2.0 mg/kg produced T/C values of less than 6% against three murine solid tumor models: colon 26 adenocarcinoma, B16 melanoma, and M5076 sarcoma [1]. The antitumor activity of soblidotin was superior or comparable to reference agents dolastatin-10, cisplatin, vincristine, and 5-fluorouracil in these same models [1]. Notably, soblidotin exhibited potent antitumor activity in an in vivo model where vincristine and docetaxel failed to show effectiveness [2].

xenograft model tumor growth inhibition T/C ratio

Soblidotin Demonstrates Potent Antivascular Effect in VEGF-Secreting Tumors, Distinguishing It from Vincristine and Docetaxel

In advanced-stage SBC-3/VEGF human lung cancer xenografts (a vascular endothelial growth factor-secreting model), soblidotin exhibited potent antitumor activity, whereas vincristine and docetaxel did not [1]. This differential activity is attributed to soblidotin's pronounced antivascular effects, evidenced by erythrocyte accumulation in tumor vasculature, increased vascular permeability, vessel closure, and widespread hemorrhage [1].

antivascular activity VEGF tumor vasculature angiogenesis

Soblidotin Elicits a Genomic Response Profile Distinct from Vinca Alkaloids and Taxanes

Principal component analysis of ~600 genes in PC-14 lung cancer cells demonstrated that soblidotin (TZT-1027) induces a gene expression profile similar to dolastatin-10 but distinct from those of vinca alkaloids (vinblastine, vincristine) and taxanes (paclitaxel, docetaxel) [1]. Differentially expressed genes included those involved in cytoskeletal dynamics and angiogenesis regulation [1].

pharmacogenomics gene expression profiling microtubule-targeting agents

Soblidotin Exhibits Linear Pharmacokinetics with a Half-Life of Approximately 7 Hours

In a Phase I clinical study of patients with advanced refractory solid tumors, soblidotin (TZT-1027) demonstrated linear pharmacokinetics over the dose range of 1.35 to 3.0 mg/m², with a terminal half-life (T1/2) of approximately 7 hours [1]. A separate Phase I trial confirmed linearity and noted that body surface area did not correlate with clearance, suggesting flat dosing may be feasible [2].

pharmacokinetics half-life dose proportionality clinical dosing

Soblidotin Procurement-Driven Application Scenarios: Where This Dolastatin-10 Analog Offers Quantifiable Advantage


Development of ADC Payloads Targeting Multidrug-Resistant Tumors

Due to soblidotin's reduced susceptibility to P-glycoprotein-mediated efflux and retained activity in BCRP/MRP-overexpressing cells [1], it is a rational payload candidate for ADCs intended to treat tumors with intrinsic or acquired multidrug resistance. This property distinguishes it from MMAE and maytansinoids, whose efficacy can be compromised by transporter overexpression.

Preclinical Efficacy Studies in VEGF-Driven, Highly Vascularized Tumor Models

Soblidotin's unique antivascular activity, demonstrated in advanced-stage VEGF-secreting xenografts where vincristine and docetaxel were ineffective [2], positions it as a preferred agent for research on anti-angiogenic combination therapies or for evaluating ADCs in vascular-rich tumor microenvironments.

Reference Compound for Microtubule Destabilizer Pharmacology and Binding Studies

The biphasic tubulin binding profile of soblidotin (two sites: high and low affinity) [3] makes it a valuable reference standard for investigating structure-activity relationships among dolastatin derivatives and for calibrating tubulin polymerization assays. It serves as a well-characterized comparator for novel microtubule-destabilizing payloads.

Biomarker Discovery and Pharmacogenomic Profiling of Antimitotic Agents

Soblidotin's distinct genomic response signature, which clusters separately from vinca alkaloids and taxanes [4], supports its use as a tool compound in gene expression studies aimed at identifying pharmacodynamic biomarkers specific to dolastatin-class microtubule destabilizers or predicting sensitivity to this drug class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soblidotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.